

# Application Note: Quantification of Propisochlor using HPLC-UV

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## Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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## Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **propisochlor**, a chloroacetanilide herbicide. The provided protocols cover instrumentation, sample preparation for water and soil matrices, and method validation in line with industry standards. This application note serves as a comprehensive guide for the accurate determination of **propisochlor** residues in environmental samples.

## Introduction

**Propisochlor** is a selective, pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds in various crops. Monitoring its concentration in environmental matrices such as soil and water is crucial to assess its environmental fate and ensure regulatory compliance. High-Performance Liquid Chromatography with UV detection offers a reliable, cost-effective, and widely accessible analytical technique for this purpose. This method separates **propisochlor** from other matrix components, and the UV detector provides a response proportional to its concentration.

## HPLC-UV Method Parameters

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended and should be optimized as part of method development.

Parameter	Recommended Condition
HPLC System	Standard HPLC with UV-Vis Detector
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	25 °C
UV Detection	220 nm (Recommended to verify with a UV scan of a standard)

## Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below. The provided data are representative for chloroacetanilide herbicides and should be verified experimentally for **propisochlor**.

Parameter	Typical Performance Criteria
Linearity ( $R^2$ )	$\geq 0.995$ over the concentration range
Range	0.1 - 10 $\mu$ g/mL
Accuracy (Recovery)	85 - 115%
Precision (RSD%)	$\leq 5\%$
Limit of Detection (LOD)	$\sim 0.05$ $\mu$ g/mL
Limit of Quantification (LOQ)	$\sim 0.15$ $\mu$ g/mL

# Experimental Protocols

## Reagents and Materials

- **Propisochlor** analytical standard ( $\geq 98\%$  purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (ACS grade)
- Sodium sulfate, anhydrous
- Ethyl acetate (ACS grade)
- 0.45  $\mu\text{m}$  syringe filters

## Standard Solution Preparation

- Stock Standard Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of **propisochlor** standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1, 0.5, 1, 2, 5, and 10  $\mu\text{g/mL}$ ).

## Sample Preparation

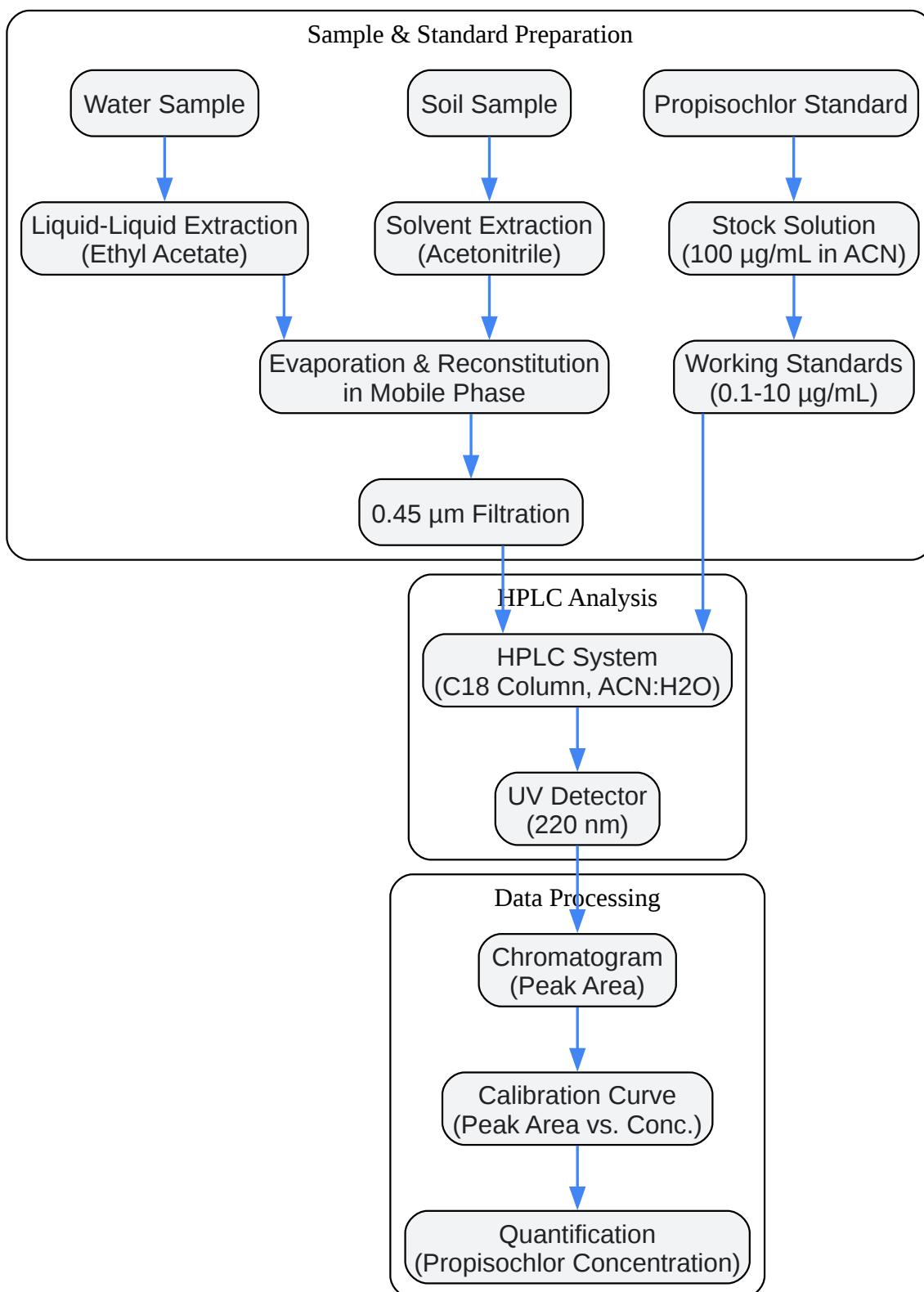
- Filter the water sample through a 0.45  $\mu\text{m}$  filter to remove particulate matter.
- To a 250 mL separatory funnel, add 100 mL of the filtered water sample.
- Add 50 mL of ethyl acetate and shake vigorously for 2 minutes.
- Allow the layers to separate and collect the organic (upper) layer.
- Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate.

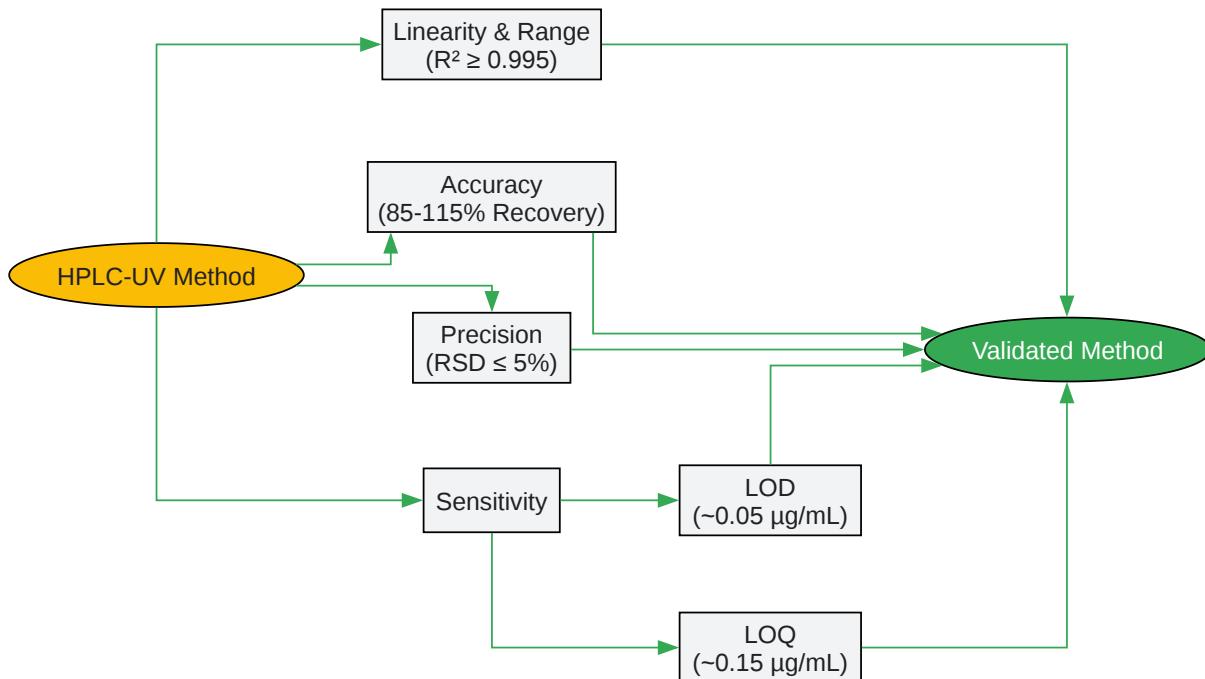
- Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
- Evaporate the solvent to dryness using a rotary evaporator at 40°C.
- Reconstitute the residue in 1 mL of mobile phase, vortex to dissolve, and filter through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of mobile phase, vortex, and filter through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

## Data Analysis

Construct a calibration curve by plotting the peak area of the **propisochlor** standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient ( $R^2$ ). The concentration of **propisochlor** in the samples can then be calculated using this equation.

## Visualizations





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